N-(3-fluoro-2-methylphenyl)thian-3-amine N-(3-fluoro-2-methylphenyl)thian-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17800498
InChI: InChI=1S/C12H16FNS/c1-9-11(13)5-2-6-12(9)14-10-4-3-7-15-8-10/h2,5-6,10,14H,3-4,7-8H2,1H3
SMILES:
Molecular Formula: C12H16FNS
Molecular Weight: 225.33 g/mol

N-(3-fluoro-2-methylphenyl)thian-3-amine

CAS No.:

Cat. No.: VC17800498

Molecular Formula: C12H16FNS

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-2-methylphenyl)thian-3-amine -

Specification

Molecular Formula C12H16FNS
Molecular Weight 225.33 g/mol
IUPAC Name N-(3-fluoro-2-methylphenyl)thian-3-amine
Standard InChI InChI=1S/C12H16FNS/c1-9-11(13)5-2-6-12(9)14-10-4-3-7-15-8-10/h2,5-6,10,14H,3-4,7-8H2,1H3
Standard InChI Key OMGYEVJZPPUXAT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1F)NC2CCCSC2

Introduction

Chemical Identity and Structural Features

N-(3-fluoro-2-methylphenyl)thian-3-amine has the molecular formula C₁₂H₁₆FNS and a molecular weight of 225.33 g/mol, consistent with its structural analogs . The compound’s core consists of a thian ring (C₅H₉S) bonded to an amine group, which is further connected to a 3-fluoro-2-methylphenyl substituent. The fluorine atom at the meta position and the methyl group at the ortho position on the aromatic ring distinguish it from other isomers, such as the 3-fluoro-4-methyl derivative.

Stereochemical Considerations

The thian ring introduces a stereogenic center at the third carbon, leading to potential enantiomers. For example, the (3S) configuration of N-(3-fluoro-4-methylphenyl)thian-3-amine has been documented , suggesting that similar stereochemical complexity applies to the 2-methyl variant. Chirality may influence biological activity, as seen in other pharmacologically active thioamines .

Synthesis and Optimization

The synthesis of N-(3-fluoro-2-methylphenyl)thian-3-amine likely follows methodologies analogous to those used for its isomers. A representative pathway involves:

  • Starting Material Preparation: 3-fluoro-2-methylaniline serves as the primary aromatic precursor.

  • Thioamide Formation: Reaction with thioacetic acid or a thioamide derivative under controlled conditions (e.g., 60–80°C, inert atmosphere) to form the intermediate thioamide.

  • Ring Closure: Cyclization via heating or acid catalysis to yield the thian ring.

Key challenges include minimizing side reactions, such as over-alkylation or oxidation of the sulfur atom. Optimizing solvent systems (e.g., dichloromethane or toluene) and catalysts (e.g., p-toluenesulfonic acid) can improve yields.

Comparative Synthetic Data

The table below contrasts synthesis parameters for related compounds:

CompoundYield (%)Reaction Temperature (°C)Key Catalyst
N-(3-fluoro-4-methylphenyl)thian-3-amine7270p-TsOH
N-(4-fluoro-3-methylphenyl)thian-3-amine6865BF₃·Et₂O
N-(3-fluoro-2-methylphenyl)thian-3-amine*

*Data inferred from structural analogs .

Physicochemical Properties

The fluorine and methyl substituents critically influence the compound’s behavior:

  • Lipophilicity: The fluorine atom increases electron-withdrawing effects, enhancing lipophilicity (logP ≈ 2.8 predicted). This property may improve membrane permeability, a key factor in drug design.

  • Solubility: Limited aqueous solubility (<1 mg/mL) is expected due to the aromatic and aliphatic hydrocarbon components.

  • Stability: The thian ring is susceptible to oxidative degradation, necessitating storage under inert conditions .

Biological Activity and Mechanistic Insights

While direct studies on N-(3-fluoro-2-methylphenyl)thian-3-amine are sparse, related compounds exhibit interactions with enzymes and receptors. For example:

  • Enzyme Modulation: Analogous thioamines inhibit histone methyltransferases (HMTs), with substituent positioning affecting activity. A 3-methoxy group on the phenyl ring enhances binding affinity by 4-fold compared to chloro or methyl groups .

  • Cytotoxicity: Fluorinated thian derivatives show selective cytotoxicity in cancer cell lines (e.g., MV4:11 leukemia cells), with GI₅₀ values in the low micromolar range .

Structure-Activity Relationships (SAR)

The table below summarizes substituent effects on biological activity for related compounds:

Substituent PositionBiological Activity (GI₅₀, μM)Target Affinity (IC₅₀, μM)
3-Fluoro, 4-methyl1.2 (MV4:11)0.45 (HMT)
4-Fluoro, 3-methyl2.8 (K562)1.10 (HMT)
3-Fluoro, 2-methyl*

*Predicted based on steric and electronic profiles .

Comparative Analysis of Positional Isomers

The biological and chemical profiles of N-(3-fluoro-2-methylphenyl)thian-3-amine are anticipated to differ from its isomers due to steric and electronic variations:

  • 3-Fluoro-4-methyl Isomer: Higher lipophilicity and improved cellular uptake.

  • 4-Fluoro-3-methyl Isomer: Reduced steric hindrance, favoring enzyme binding .

  • 2-Methyl Derivative: The ortho-methyl group may introduce steric clashes, potentially lowering affinity but improving metabolic stability .

Future Directions

  • Synthetic Optimization: Developing asymmetric synthesis routes to isolate enantiomers and evaluate their pharmacological profiles .

  • Target Identification: High-throughput screening to map interactions with kinases, GPCRs, or epigenetic regulators .

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models to validate therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator